molecular formula C16H17NO4S B6411974 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid CAS No. 1261971-15-6

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid

Cat. No.: B6411974
CAS No.: 1261971-15-6
M. Wt: 319.4 g/mol
InChI Key: PYGIIHYGLXMTHL-UHFFFAOYSA-N
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid is a chemical compound with a complex structure that includes a sulfamoyl group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminophenylboronic acid with dimethyl sulfate to introduce the dimethylsulfamoyl group. This intermediate is then subjected to further reactions to introduce the methylbenzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(N,N-Dimethylsulfamoyl)benzoic acid
  • 2-(N,N-Dimethylsulfamoyl)benzoic acid

Uniqueness

2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid is unique due to its specific structural features, such as the position of the sulfamoyl group and the presence of the methylbenzoic acid moiety. These features confer distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-7-6-9-13(15(11)16(18)19)12-8-4-5-10-14(12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGIIHYGLXMTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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